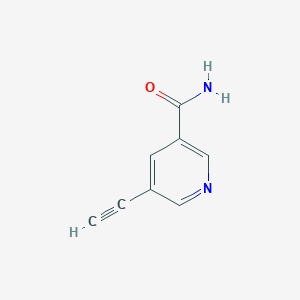

5-Ethynylpyridine-3-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-ethynylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-6-3-7(8(9)11)5-10-4-6/h1,3-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYRNARTYZUBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analog Design for 5 Ethynylpyridine 3 Carboxamide

Established Synthetic Routes to the 5-Ethynylpyridine Core

The formation of the 5-ethynylpyridine core is a critical phase in the synthesis of the target molecule. This typically involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethynyl (B1212043) group onto a pre-functionalized pyridine (B92270) ring, followed by the formation of the carboxamide moiety.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Group Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone for the introduction of terminal alkynes to aryl or vinyl halides. mdpi.comwikipedia.org This powerful carbon-carbon bond-forming reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, which makes it highly valuable for the synthesis of complex molecules. wikipedia.org

In the context of synthesizing the 5-ethynylpyridine core, a common starting material is a 5-halopyridine-3-carboxylic acid derivative. The Sonogashira coupling facilitates the reaction between the halide (commonly bromo or iodo) at the 5-position of the pyridine ring and a suitable terminal alkyne, such as trimethylsilylacetylene, which serves as a protected form of acetylene. The use of a palladium catalyst, often in conjunction with a copper(I) salt, is essential for the reaction's success. mdpi.comresearchgate.net The reaction is typically carried out in a basic medium to neutralize the hydrogen halide byproduct. wikipedia.org

The general mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium cycle includes oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate. youtube.com

Table 1: Key Components in Sonogashira Cross-Coupling

| Component | Role | Common Examples |

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI |

| Base | Neutralizes acidic byproducts | Triethylamine, Diethylamine |

| Solvent | Provides reaction medium | DMF, THF, Amines |

| Alkyne Source | Provides the ethynyl group | Trimethylsilylacetylene |

| Pyridine Substrate | The core structure to be functionalized | 5-Bromonicotinic acid, 5-Iodonicotinic acid |

Amide Bond Formation for the Carboxamide Moiety

Following the successful introduction of the ethynyl group, the next critical step is the formation of the carboxamide at the 3-position of the pyridine ring. This transformation can be achieved through several established methods, starting from the corresponding carboxylic acid.

One common approach involves the activation of the carboxylic acid to form a more reactive intermediate, such as an acid chloride or an anhydride (B1165640). khanacademy.org For instance, treating the pyridine-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it into the corresponding acid chloride. This highly reactive species can then readily react with ammonia (B1221849) or a primary or secondary amine to yield the desired carboxamide. khanacademy.org To neutralize the hydrochloric acid (HCl) generated during the reaction, a base such as pyridine or a tertiary amine is often added. khanacademy.org

Alternatively, direct coupling methods can be employed. These methods utilize coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and the amine. A variety of such reagents are available, including carbodiimides (e.g., DCC, EDC) and phosphonium-based reagents (e.g., BOP, PyBOP). More recently, organophosphorus catalysts have been developed for the three-component condensation of carboxylic acids, amines, and pyridine N-oxides to form 2-amidopyridines. nih.gov Another modern approach involves the use of n-propanephosphonic acid anhydride (T3P®) in the presence of pyridine for a low-epimerization amide bond formation. organic-chemistry.org

Derivatization Strategies for Structural Modification and Diversification

The structural framework of 5-ethynylpyridine-3-carboxamide offers multiple sites for modification, allowing for the generation of a diverse library of analogs. These modifications can be targeted at the pyridine ring, the ethynyl substituent, or the carboxamide nitrogen.

Functionalization at the Pyridine Ring

The pyridine ring itself is a key target for derivatization. Direct C-H functionalization of pyridines is a growing area of research, aiming to introduce various substituents without the need for pre-functionalized starting materials. rsc.org However, the electron-deficient nature of the pyridine ring can make direct functionalization challenging. rsc.org

Strategies for pyridine functionalization include:

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine ring is appropriately activated with electron-withdrawing groups, nucleophilic substitution can occur.

Metalation: The pyridine ring can be metalated using strong bases, followed by reaction with an electrophile. thieme-connect.de

Radical Reactions: Minisci-type reactions allow for the introduction of alkyl groups at the C4 position of the pyridine ring. nih.gov

Activation via N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide can activate the ring for further reactions.

Modifications of the Ethynyl Substituent

The terminal ethynyl group is a versatile handle for a wide range of chemical transformations. researchgate.net Its acidic proton can be removed by a base, and the resulting acetylide can react with various electrophiles.

Key modifications include:

Sonogashira Coupling: The terminal alkyne can be further coupled with aryl or vinyl halides to introduce more complex substituents.

Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles. acs.org

Electrophilic Additions: The triple bond can undergo addition reactions with various electrophiles.

Cyclization Reactions: The ethynyl group can participate in intramolecular cyclization reactions to form fused ring systems. acs.orgmit.edu

Alterations to the Carboxamide Nitrogen

The nitrogen atom of the carboxamide moiety provides another point for diversification.

Potential modifications include:

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated using appropriate electrophiles under basic conditions. google.comnih.gov This can introduce a variety of substituents, from simple alkyl chains to more complex aromatic or heterocyclic groups. google.com

Synthesis of Substituted Amides: Instead of using ammonia in the amide formation step, various primary or secondary amines can be utilized to directly synthesize N-substituted carboxamides. nih.govnih.gov This allows for the introduction of a wide array of functional groups at this position.

Green Chemistry Approaches in this compound Synthesis (Hypothetical)

While specific green chemistry protocols for the synthesis of this compound are not explicitly reported, principles of green chemistry can be hypothetically applied to the proposed synthetic route, particularly to the Sonogashira coupling step.

One key area for improvement is the use of more environmentally benign solvents. Traditional Sonogashira reactions often employ volatile and potentially toxic organic solvents. Research has shown that these reactions can be performed in greener alternatives such as water or blends of solvents like N-hydroxyethylpyrrolidone (HEP)/water. mdpi.comchemsynthesis.com The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact.

Another green approach involves the use of recyclable catalysts. The palladium catalyst used in the Sonogashira coupling is a precious and toxic metal. Heterogenizing the palladium catalyst by anchoring it onto a solid support, such as nitrogen-doped carbon, allows for easy separation from the reaction mixture and potential reuse over multiple cycles. This not only reduces the cost of the synthesis but also minimizes palladium contamination in the final product.

Furthermore, energy efficiency can be improved by employing alternative heating methods. Microwave-assisted synthesis has been shown to accelerate many organic reactions, including Sonogashira couplings, leading to shorter reaction times and potentially higher yields compared to conventional heating.

Chemoenzymatic Synthetic Pathways (Hypothetical)

A chemoenzymatic approach to the synthesis of this compound could offer significant advantages in terms of selectivity and sustainability, particularly for the amidation step.

The conversion of the carboxylic acid intermediate, 5-ethynylpyridine-3-carboxylic acid, to the corresponding amide could hypothetically be catalyzed by an enzyme. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the direct amidation of carboxylic acids with amines in organic solvents. This enzymatic approach operates under mild conditions and can exhibit high chemoselectivity, potentially avoiding the need for protecting groups on other functionalities within the molecule.

Alternatively, amide bond-forming enzymes like amide synthetases could be employed. These enzymes typically use ATP as an energy source to activate the carboxylic acid and facilitate its reaction with an amine. While this would require an ATP regeneration system for preparative-scale synthesis, it offers the advantage of performing the reaction in an aqueous environment. google.com

A hypothetical chemoenzymatic route could therefore involve the chemical synthesis of 5-ethynylpyridine-3-carboxylic acid via the Sonogashira coupling, followed by an enzymatic amidation to furnish the final product. This strategy would combine the power of traditional organic synthesis for the carbon-carbon bond formation with the mildness and selectivity of biocatalysis for the final functional group transformation.

Molecular Target Identification and Characterization of 5 Ethynylpyridine 3 Carboxamide and Its Analogs

Screening against Diverse Biological Pathways

To understand the full therapeutic potential and potential off-target effects of a compound such as 5-Ethynylpyridine-3-carboxamide, it is essential to screen it against a wide array of biological pathways. This is often achieved through a combination of high-throughput screening (HTS) and proteomic strategies.

Broad-based proteomic approaches allow for the analysis of the entire collection of proteins expressed by a cell or tissue (the proteome), providing a snapshot of the cellular state in response to a compound. nih.gov This can reveal changes in protein expression or post-translational modifications that point to the pathways being modulated. nih.gov Subproteome analysis, which focuses on specific groups of proteins, such as those in a particular organelle or those that bind to a specific molecule like ATP, can further refine the search for a compound's target. nih.gov

The following table outlines common methodologies used for screening small molecules against diverse biological pathways.

| Screening Methodology | Principle | Application Example |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for activity in a specific assay. | Screening a library of kinase inhibitors against a panel of cancer cell lines to identify compounds that inhibit proliferation. |

| Phenotypic Screening | Identifies compounds that produce a desired phenotypic change in cells or organisms without a priori knowledge of the target. researchgate.net | Screening for compounds that revert a disease phenotype in a cellular model of a genetic disorder. |

| Proteomic Profiling | Analysis of the entire protein complement of a cell or tissue to identify changes in protein expression or modification in response to a compound. nih.gov | Using mass spectrometry to compare the proteomes of treated and untreated cells to identify upregulated or downregulated proteins. |

| Subproteome Analysis | Focusing on a subset of the proteome, such as proteins from a specific organelle or those with a shared chemical property, to narrow down potential targets. nih.gov | Isolating mitochondria from treated cells to identify changes in the mitochondrial proteome. |

| Chemical Genetics | Utilizes small molecules to modulate the function of specific proteins to study biological processes. | Using a specific inhibitor to block an enzyme's activity and observe the downstream effects on a signaling pathway. |

Advanced Methodologies for Target Deconvolution

Once a compound demonstrates a significant biological effect in phenotypic screens, the next critical step is "target deconvolution"—the identification of its molecular target(s). frontiersin.org This process is crucial for understanding the compound's mechanism of action and for further drug development. derpharmachemica.com A variety of advanced methodologies are employed for this purpose, broadly categorized into affinity-based and label-free methods. nih.gov

Affinity-based approaches typically involve modifying the small molecule to allow for the capture of its binding partners. nih.gov In contrast, label-free methods observe the interaction of the unmodified compound with its target. nih.gov

The table below details several advanced methodologies for target deconvolution.

| Methodology | Principle | Key Features |

| Affinity Chromatography | The small molecule is immobilized on a solid support and used to "pull down" its binding proteins from a cell lysate. nih.gov | A classic and widely used method; requires modification of the compound, which may affect its binding properties. nih.govresearchgate.net |

| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. researchgate.netnih.gov | A label-free method that does not require modification of the compound; can be used to identify direct binding targets on a proteome-wide scale. researchgate.net |

| Cellular Thermal Shift Assay (CETSA) | Based on the increased thermal stability of a protein when it is bound to a ligand. frontiersin.org | An in-cell, label-free method that can confirm target engagement in a physiological context. researchgate.net |

| Photoaffinity Labeling (PAL) | A photoreactive group is incorporated into the small molecule, which, upon UV irradiation, forms a covalent bond with its target protein. frontiersin.org | Allows for the identification of direct binding partners, but requires chemical modification of the compound. |

| Expression Cloning (e.g., Phage Display) | A library of potential target proteins is expressed on the surface of phages, and those that bind to the immobilized small molecule are isolated. nih.gov | A genetic approach that can identify targets without the need for cell lysates. nih.gov |

| Computational Approaches | In silico methods, such as molecular docking, predict potential binding targets based on the chemical structure of the small molecule and the structures of known proteins. derpharmachemica.com | Can narrow down potential targets for experimental validation; accuracy depends on the quality of the structural data and algorithms. derpharmachemica.com |

Mechanistic Insights into the Biological Activity of 5 Ethynylpyridine 3 Carboxamide

Allosteric Modulation Mechanisms at Receptors

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. This binding event induces a conformational change in the receptor, thereby altering its affinity for the endogenous ligand or its signaling efficacy. Compounds based on the ethynylpyridine carboxamide scaffold have been notably identified as allosteric modulators, particularly as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Positive allosteric modulators (PAMs) enhance the effect of an endogenous ligand, often by increasing the receptor's affinity for the ligand or by potentiating the receptor's response upon ligand binding. While the pyridine (B92270) carboxamide scaffold is present in various biologically active molecules, the current scientific literature does not prominently feature 5-Ethynylpyridine-3-carboxamide or its immediate analogs as positive allosteric modulators. Research into biased PAMs, which selectively enhance certain downstream signaling pathways over others, has revealed new mechanistic insights into receptor modulation, such as for the mGluR5 receptor. nih.gov However, specific examples directly linking the this compound core to PAM activity are not extensively documented.

Negative allosteric modulators (NAMs) reduce the effect of an endogenous ligand. This can occur by decreasing the receptor's affinity for the ligand, diminishing the signaling response, or by acting as inverse agonists that reduce the basal activity of the receptor. The ethynylpyridine scaffold is a well-established pharmacophore for NAMs of the mGluR5 receptor. nih.gov This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. nih.gov

Research has led to the development of potent and selective mGluR5 NAMs based on a similar structural framework. For instance, a series of 3-(pyridin-2-yl-ethynyl)benzamides were synthesized and evaluated for their ability to antagonize mGluR5. researchgate.net These compounds, which are close structural analogs of this compound, demonstrated high-affinity binding and potent antagonism. The optimization from an initial high-throughput screening hit led to compounds with significant oral activity in preclinical models of anxiety. researchgate.net The activity of these analogs underscores the potential of the ethynylpyridine carboxamide core to function as a potent mGluR5 NAM.

| Compound | mGluR5 Binding (Ki, nM) | mGluR5 Antagonism (IC50, nM) | Reference |

|---|---|---|---|

| HTS Hit 1 | Not Reported | 926 | researchgate.net |

| Analog 26 | 21 | 8 | researchgate.net |

| MPEP | Not Reported | 36 | nih.gov |

| MTEP | Not Reported | 5.2 | researchgate.net |

Elucidation of Enzyme Inhibition Modes

In addition to modulating receptors, the pyridine-3-carboxamide (B1143946) scaffold has been identified as a key structural motif in a class of enzyme inhibitors, particularly those targeting bacterial DNA gyrase.

Enzyme inhibitors can be broadly classified as competitive or non-competitive. Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding. nih.gov Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding directly. nih.gov

A series of pyridine-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of bacterial DNA gyrase, an essential enzyme that controls DNA topology and is critical for bacterial replication. These inhibitors specifically target the ATPase subunit, GyrB. By binding to the ATP-binding pocket of GyrB, these compounds prevent the hydrolysis of ATP, which is necessary for the enzyme's function. This mechanism of action, where the inhibitor vies for the same binding site as the natural substrate (ATP), is characteristic of competitive inhibition . Structure-activity relationship (SAR) studies have refined this scaffold, leading to derivatives with excellent enzyme inhibitory activity and potent antibacterial efficacy against Gram-positive bacteria.

| Compound | Modifications | GyrB IC50 (µM) | Reference |

|---|---|---|---|

| Analog 7 | N-ethylurea side-chain, unsubstituted phenyl at C3 | 8.4 | |

| Analog 12 | N-ethylurea side-chain, ortho-chloro phenyl at C3 | 1.6 | |

| Analog 25 | N-ethylurea side-chain, thiazole (B1198619) at C3 | 0.42 |

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition. This interaction typically involves a reactive electrophilic group, or "warhead," on the inhibitor that forms a bond with a nucleophilic amino acid residue on the target protein. The terminal ethynyl (B1212043) group present in this compound can, in certain chemical contexts, act as a covalent warhead.

However, the primary mechanisms reported for ethynylpyridine carboxamide analogs in the context of mGluR5 modulation and DNA gyrase inhibition are non-covalent. nih.gov The binding is typically reversible, driven by interactions such as hydrogen bonds and van der Waals forces. While the potential for the ethynyl group to undergo metabolic activation to a reactive species exists, or for it to participate in a covalent reaction with a suitably positioned nucleophile in a binding site, this mode of action is not a defining characteristic of this compound class based on the available literature. The development of targeted covalent inhibitors is a deliberate process, and the research on the aforementioned analogs has focused on their properties as reversible allosteric modulators or competitive inhibitors. researchgate.net

Cellular Pathway Perturbation Analysis

The interaction of this compound analogs with their molecular targets leads to the perturbation of specific intracellular signaling and metabolic pathways.

As potent NAMs of mGluR5, these compounds significantly impact glutamate signaling cascades. The activation of mGluR5 typically leads to the stimulation of phospholipase C, the production of inositol (B14025) trisphosphate (IP3), and the mobilization of intracellular calcium. nih.gov This can trigger multiple downstream pathways, including the activation of the Ras-ERK1/2 pathway and modulation of transcription factors like CREB and Elk-1, which are critical for synaptic plasticity. By inhibiting mGluR5, its NAMs can prevent this cascade, a mechanism that is being explored for therapeutic intervention in conditions characterized by excessive glutamate signaling, such as Fragile X syndrome. The attenuation of mGluR5 signaling has been shown to impact pathways involving JNK and CaMK as well.

In their capacity as DNA gyrase inhibitors, pyridine-3-carboxamide analogs disrupt fundamental bacterial processes. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an action essential for relieving torsional stress during DNA replication and transcription. By competitively inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the enzyme from carrying out its function. This leads to the cessation of DNA replication and repair, ultimately resulting in bacterial cell death. This targeted disruption of a critical bacterial metabolic pathway is the basis for their antibacterial effects.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific research or data could be found for the chemical compound this compound.

While the broader class of pyridine carboxamides has been investigated for various therapeutic applications, information regarding the specific biological activity, mechanism of action, and selectivity profile of this compound is not present in the reviewed scientific literature.

Numerous studies have explored the potential of various substituted pyridine carboxamide scaffolds. These investigations have revealed a diverse range of biological activities, with different derivatives showing promise as:

Kinase inhibitors: Certain pyridine carboxamide analogs have been identified as potent inhibitors of kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in some cancers.

Antiviral agents: Some compounds within this class have been explored for their ability to inhibit viral replication, for instance, by targeting the HCV NS5B polymerase.

Antibacterial agents: Derivatives of pyridine carboxamide have also been synthesized and evaluated for their activity against various bacterial strains.

Urease inhibitors: Research has also been conducted on the potential for these compounds to inhibit the urease enzyme.

However, these findings are related to other structural analogs within the pyridine carboxamide family and cannot be extrapolated to this compound. The specific biological targets, inhibitory concentrations (such as IC50 values), and the selectivity and potential for off-target effects for this compound remain uncharacterized in the public domain.

Therefore, without any available scientific data, it is not possible to provide the requested detailed article on the mechanistic insights into the biological activity of this compound. Further experimental research would be required to elucidate its pharmacological properties.

Structure Activity Relationship Sar Studies of 5 Ethynylpyridine 3 Carboxamide Derivatives

Systematic Substituent Effects on Biological Activity

The biological activity of 5-ethynylpyridine-3-carboxamide derivatives is highly sensitive to substitutions at three primary locations: the ethynyl (B1212043) group, the carboxamide moiety, and the pyridine (B92270) ring.

Impact of Ethynyl Group Modifications

The ethynyl group at the 5-position of the pyridine ring is a crucial determinant of activity. Modifications at this site, particularly the nature of the aryl group attached to the alkyne, have profound effects on potency. For instance, in a series of mGlu5 negative allosteric modulators (NAMs), the substitution pattern on the terminal phenyl ring of the phenylethynyl group is a key factor.

Research has shown that an unsubstituted phenyl ring can confer moderate mGlu5 NAM activity. However, the introduction of small alkyl groups, such as a methyl group, at the 3-position of the phenyl ring can significantly enhance NAM potency. nih.gov This suggests that the 3-position of the phenyl ring interacts with a specific hydrophobic pocket in the receptor binding site.

Table 1: Impact of Ethynyl Group Phenyl Substitution on mGlu5 NAM Activity

| Compound | Phenyl Substitution | IC₅₀ (nM) |

|---|---|---|

| 17a | Unsubstituted | 195 ± 65 |

| 17b | 3-Methyl | 10.8 ± 2.7 |

| 17c | 4-Methyl | Inactive |

Data sourced from a study on regioisomeric (phenylethynyl)pyrimidines, which share a similar pharmacophore. nih.gov

Role of Carboxamide Substituents

The carboxamide group at the 3-position of the pyridine ring is another critical site for interaction and can be modified to fine-tune the pharmacological profile. The nature of the substituent on the carboxamide nitrogen can influence both potency and the mode of action, such as switching between antagonistic and agonistic activity.

While specific data on a wide range of carboxamide substituents for the this compound scaffold is not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that the size, lipophilicity, and hydrogen bonding capacity of this substituent would be critical. For related carboxamide-containing ligands, the introduction of bulky or polar groups can modulate activity and selectivity. nih.govnih.gov

Pyridine Ring Substitution Patterns

Substitutions on the pyridine ring itself, other than the primary ethynyl and carboxamide groups, can also modulate biological activity. The positions available for substitution on the pyridine ring (2-, 4-, and 6-positions) offer opportunities to alter the electronic properties and steric profile of the molecule.

For example, in related heterocyclic scaffolds, the introduction of small alkyl or alkoxy groups can influence the orientation of the molecule within the binding pocket and affect its metabolic stability. nih.gov The electronic nature of the pyridine ring can also be tuned by substituents, which can impact its interaction with key residues in the target protein.

Identification of Key Pharmacophoric Elements

The SAR studies of this compound and its analogs have led to the identification of a clear pharmacophore for mGlu5 modulation. nih.gov This pharmacophore consists of several key elements:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor.

A Planar Aromatic System: The pyridine ring itself provides a planar scaffold for the correct orientation of other functional groups.

A Lipophilic Ethynyl Group: The ethynylphenyl moiety serves as a crucial lipophilic group that occupies a hydrophobic pocket in the receptor. The substitution pattern on the terminal phenyl ring is key for optimizing this interaction.

A Hydrogen Bond Donor/Acceptor Moiety: The carboxamide group provides both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, which can engage in interactions with the receptor.

The spatial arrangement of these elements is critical for high-affinity binding and potent biological activity.

Analysis of Molecular Switches and Activity Modulation

A fascinating aspect of the SAR of this compound class is the discovery of "molecular switches," where small, discrete structural modifications can dramatically alter the pharmacological output, for instance, from a negative allosteric modulator (NAM) to a positive allosteric modulator (PAM). nih.gov

In a closely related series of (phenylethynyl)pyrimidines, a regioisomeric shift of the core heterocycle led to a switch from a partial antagonist to a potent full NAM. Furthermore, the introduction of an aminomethyl group at the 2-position of the pyrimidine (B1678525) core was found to be a powerful molecular switch that could convert a NAM into a PAM, even overriding other structural features that typically favor NAM activity. nih.gov

Table 2: Molecular Switches in (Phenylethynyl)pyrimidine Analogs

| Compound | Key Structural Feature | Pharmacological Activity | Potency |

|---|---|---|---|

| 16a | 2-Ethoxy | NAM | IC₅₀ = 21 nM |

| 16c | 2-Aminomethyl | PAM | EC₅₀ = 21.1 nM |

| 17b | Regioisomeric pyrimidine with 3-methylphenyl | Full NAM | IC₅₀ = 10.8 ± 2.7 nM |

Data sourced from a study on molecular switches in mGlu5 modulators. nih.gov

These findings highlight the remarkable sensitivity of the mGlu5 receptor to the fine-tuned structure of allosteric modulators and demonstrate how subtle changes can flip a pharmacological switch.

Preclinical Pharmacological Investigations of 5 Ethynylpyridine 3 Carboxamide Mechanistic Focus

In Vitro Cellular Assay Systems for Activity Assessment

In vitro assays are fundamental tools for the initial characterization of a compound's biological effects at the cellular and molecular level. For 5-Ethynylpyridine-3-carboxamide, a range of in vitro systems has been employed to assess its activity, including receptor binding, enzyme inhibition, and cell-based phenotypic screens.

While specific receptor binding data for this compound is not extensively detailed in the public domain, the broader class of pyridine (B92270) carboxamides has been investigated for their interaction with various receptors. For instance, substituted 5-phenyl-pyrrole-3-carboxamide derivatives have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D2-like receptors. nih.gov These studies utilize techniques like radioligand binding assays, where a radiolabeled compound known to bind to the receptor is displaced by the test compound, allowing for the determination of binding affinity. nih.gov Functional assays, such as calcium mobilization assays in HEK293A cells expressing specific receptors, have been used to characterize the functional consequences of compound binding, for example, with metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov Such assays measure changes in intracellular calcium levels, a common downstream signaling event for many G-protein coupled receptors. nih.gov

Table 1: Representative Receptor Binding and Functional Assay Techniques

| Assay Type | Principle | Example Application |

| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from its receptor by a test compound. | Determination of binding affinity of substituted phenyl-pyrrole-3-carboxamides to dopamine D2-like receptors. nih.gov |

| Calcium Mobilization Assay | Measurement of intracellular calcium flux upon receptor activation or modulation. | Characterization of mGlu5 negative allosteric modulators in HEK293A cells. nih.gov |

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to determine a compound's effect on enzyme activity are therefore a cornerstone of preclinical investigation. For compounds structurally related to this compound, enzyme inhibition has been a key area of study. For example, a series of pyrrolidine (B122466) carboxamides were identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, through high-throughput screening. nih.gov The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce enzyme activity by 50%. nih.gov The development of enzyme inhibition-based assays allows for the rapid assessment of a compound's potential to interfere with specific enzymatic pathways. nih.gov

Table 2: Examples of Enzyme Targets for Carboxamide Derivatives

| Enzyme Target | Organism/Disease Context | Significance |

| InhA (Enoyl Acyl Carrier Protein Reductase) | Mycobacterium tuberculosis | A key enzyme in the mycobacterial fatty acid elongation cycle, a validated target for antituberculosis drugs. nih.gov |

| Cyclin-dependent kinase 5 (CDK5) | Diabetic Nephropathy | Increased activity contributes to oxidative stress and podocyte cell death. frontiersin.org |

Phenotypic screening involves testing compounds in whole-cell or whole-organism models to identify agents that produce a desired biological response, without a priori knowledge of the specific molecular target. This approach has proven valuable in the discovery of novel therapeutic agents, particularly for complex diseases. nih.gov High-throughput phenotypic screening of large compound libraries has been used to identify new chemical entities with activity against various pathogens, including kinetoplastid parasites like Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei. nih.gov In such screens, the activity of compounds is assessed based on their ability to inhibit parasite growth or survival in an intracellular environment. nih.gov This method allows for the discovery of compounds that may act on novel targets or through novel mechanisms. nih.govnih.gov

Mechanistic Studies in Ex Vivo Tissue Models (Hypothetical, as no direct mention, but implied by preclinical scope)

While specific ex vivo studies involving this compound are not explicitly detailed in the available literature, this methodology represents a logical step in the preclinical characterization of a compound. Ex vivo models, which utilize freshly isolated tissues or organs, bridge the gap between in vitro cell culture and in vivo animal models. These models allow for the study of a compound's effects in a more physiologically relevant context, where complex cell-cell interactions and tissue architecture are preserved. For a compound like this compound, ex vivo studies could involve, for example, assessing its effects on neurotransmitter release in brain slices or its anti-inflammatory properties in isolated organ bath preparations.

In Vivo Animal Model Studies for Mechanistic Elucidation

In vivo animal models are indispensable for understanding the physiological and pathological effects of a compound in a whole-organism context. researcher.life These models are crucial for validating in vitro findings and for elucidating the mechanism of action of a drug candidate in a complex biological system.

Animal models of disease are instrumental in validating the therapeutic potential of a compound against a specific pathology. For neurological disorders, various animal models are employed to mimic aspects of human conditions. For instance, mouse models of autism spectrum disorder have been used to demonstrate the efficacy of mGlu5 negative allosteric modulators in reducing repetitive behaviors and rescuing social deficits. nih.gov In the context of infectious diseases, animal models are critical for evaluating the in vivo efficacy of antimicrobial agents. nih.gov For example, mouse models of infection with kinetoplastid parasites are used to assess the ability of a compound to reduce parasite burden and improve survival. nih.gov Furthermore, animal models are employed to study the pathogenesis of diseases and to identify new therapeutic targets. frontiersin.orgnih.gov

Table 3: Representative Animal Models for Mechanistic Studies

| Disease Area | Animal Model | Application |

| Neurological Disorders | Mouse models of autism spectrum disorder | Evaluation of mGlu5 negative allosteric modulators. nih.gov |

| Infectious Disease (Kinetoplastids) | Mouse models of Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei infection | In vivo efficacy testing of antiparasitic compounds. nih.gov |

| Infectious Disease (Gammaherpesvirus) | Humanized mouse models | Study of virus-induced pathogenesis. nih.gov |

| Diabetic Nephropathy | Diabetic mouse models | Investigation of CDK5 inhibitors. frontiersin.org |

Pharmacodynamic Biomarker Assessment

Comprehensive searches of publicly available scientific literature and patent databases did not yield specific preclinical data on the pharmacodynamic biomarker assessment for this compound. While the general principles of pharmacodynamic (PD) biomarker discovery are well-established in preclinical research, allowing for the evaluation of a drug's effect on its target and downstream pathways, no such studies have been published for this particular compound.

Typically, in preclinical settings, the assessment of PD biomarkers involves a range of methodologies. These can include genomic, proteomic, and metabolomic analyses of tissue and biofluids following administration of the compound in animal models. The goal is to identify and validate biomarkers that can serve as indicators of target engagement and biological response. For instance, if this compound were to target a specific kinase, researchers would likely assess the phosphorylation status of that kinase and its substrates in tumor xenografts or relevant tissues. However, without knowledge of the specific molecular target of this compound, no such targeted biomarker assessment can be detailed.

Investigating In Vivo Target Engagement

Similarly, there is no available information from preclinical studies detailing the in vivo target engagement of this compound. Demonstrating that a compound binds to its intended molecular target in a living organism is a critical step in preclinical drug development. This is often achieved through techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound, or through ex vivo analysis of tissues from treated animals using methods like cellular thermal shift assays (CETSA) or affinity-based probes.

These investigations are crucial for establishing a clear relationship between the administered dose, the extent of target binding, and the observed pharmacological effect. The absence of such data for this compound means that its direct interaction with a specific biological target within a living system has not been publicly documented.

Due to the lack of specific data for this compound, no data tables can be generated.

Computational Chemistry and Molecular Modeling Applications for 5 Ethynylpyridine 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 5-Ethynylpyridine-3-carboxamide, to the binding site of a target protein.

The initial step in a molecular docking study involves the identification of the binding site on the target protein. For novel targets, this can be achieved through computational methods that search the protein's surface for pockets and cavities suitable for ligand binding. However, if the target has a known substrate or inhibitor, the binding site is often well-characterized.

Once the binding site is defined, docking algorithms are employed to generate a multitude of possible binding poses of this compound within this site. These algorithms explore the conformational space of the ligand and the rotational and translational freedom of the ligand within the binding pocket. For instance, in studies of related carboxamide derivatives, docking simulations have been instrumental in elucidating key interactions. nih.gov The resulting poses are then scored based on various criteria, including intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, key interactions would likely involve the pyridine (B92270) nitrogen and the carboxamide group, which can act as hydrogen bond acceptors and donors, respectively. The ethynyl (B1212043) group, with its linear geometry and electron-rich triple bond, could participate in π-π stacking or other non-covalent interactions with aromatic residues in the binding pocket. The precise binding mode would be highly dependent on the specific topology and amino acid composition of the target's active site. For example, studies on pyridine carboxamide derivatives as urease inhibitors have highlighted the importance of hydrogen bonding and π-π interactions in the binding mechanism. mdpi.com

A hypothetical docking of this compound into a kinase binding site, a common target for such scaffolds, might reveal the pyridine nitrogen forming a crucial hydrogen bond with the hinge region of the kinase, a pattern frequently observed for kinase inhibitors. mdpi.com The carboxamide moiety could form additional hydrogen bonds with backbone or side-chain residues, while the ethynyl group could extend into a hydrophobic pocket.

Table 1: Hypothetical Key Interactions for this compound in a Kinase Binding Site

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

| Pyridine Nitrogen | Hinge Region Amino Acid (e.g., Alanine, Cysteine) | Hydrogen Bond |

| Carboxamide NH | Serine, Threonine, Aspartate | Hydrogen Bond |

| Carboxamide Carbonyl | Lysine, Arginine | Hydrogen Bond |

| Ethynyl Group | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Pyridine Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

Beyond identifying the binding pose, molecular docking aims to predict the binding affinity of the ligand for the target protein. This is accomplished using scoring functions that estimate the free energy of binding. While these scoring functions vary in their complexity and accuracy, they provide a valuable tool for ranking different compounds in a virtual screening campaign or for prioritizing derivatives for synthesis.

The predicted binding affinity for this compound would be a numerical value, often expressed in kcal/mol, that reflects the strength of the interaction between the ligand and the protein. A lower (more negative) value generally indicates a stronger binding affinity. However, it is important to note that the absolute accuracy of these predictions can be limited. nih.gov Therefore, they are most effectively used for comparative analysis within a series of related compounds. For instance, comparing the predicted binding affinity of this compound with that of its analogs could help identify modifications that are likely to improve potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. elsevierpure.com

To develop a QSAR model for this compound derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as support vector machines (SVM) or random forests, a mathematical equation is derived that correlates the molecular descriptors with the observed biological activity. chemrevlett.comnih.gov A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. The statistical quality of a QSAR model is assessed using various parameters, including the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.netresearchgate.net

For a series of pyridine carboxamide derivatives, a QSAR model could reveal that specific substitutions on the pyridine ring or modifications to the carboxamide group are critical for activity. For example, a model might indicate that increasing the hydrophobicity at a certain position enhances activity, while adding a bulky group at another position is detrimental.

A crucial step in QSAR modeling is the selection of the most relevant molecular descriptors from a large pool of calculated variables. elsevierpure.com This process, known as feature selection, helps to avoid overfitting the model and provides insights into the key structural features that govern the biological activity. Various algorithms, such as genetic algorithms or stepwise regression, can be employed for this purpose.

For this compound and its analogs, selected features might include descriptors related to the size and shape of the molecule, its hydrogen bonding capacity, and the electronic properties of the pyridine and ethynyl groups. For example, a QSAR study on JNK inhibitors based on pyridine carboxamides utilized topological and quantum chemical descriptors to build their models. researchgate.net By understanding which features are most important, medicinal chemists can focus their synthetic efforts on modifying those aspects of the molecule to optimize its activity.

Table 2: Examples of Molecular Descriptors Potentially Relevant for a QSAR Model of this compound Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Molecular Weight | Size of the molecule | |

| Polar Surface Area (PSA) | Hydrogen bonding potential | |

| Electronic | Dipole Moment | Polarity of the molecule |

| Partial Charges | Distribution of electrons | |

| Topological | Wiener Index | Molecular branching |

| Kier & Hall Shape Indices | Molecular shape and flexibility | |

| Quantum Chemical | HOMO/LUMO Energies | Electron donating/accepting ability |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics (Hypothetical, but common in modeling)

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov An MD simulation of this compound, either in solution or bound to a target protein, would provide valuable insights into its conformational flexibility and the stability of its interactions.

In a hypothetical MD simulation of the this compound-protein complex obtained from docking, the system would be placed in a simulated physiological environment (water, ions, etc.). The simulation would then calculate the forces between all atoms and use these forces to predict their movements over a certain period, typically nanoseconds to microseconds.

The resulting trajectory would reveal the conformational changes of both the ligand and the protein. It could show whether the initial binding pose is stable or if the ligand adopts alternative conformations within the binding site. Analysis of the simulation can also provide information on the strength and persistence of key interactions, such as hydrogen bonds, over time. mdpi.com For instance, an MD simulation could reveal that a hydrogen bond observed in the static docking pose is highly stable and present for a large percentage of the simulation time, reinforcing its importance for binding. Conversely, it might show that a particular interaction is transient and less critical. This dynamic information is crucial for a more accurate understanding of the binding process and can aid in the rational design of improved inhibitors. figshare.commdpi.com

In Silico ADME Prediction for Research Compound Optimization

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. For a research compound like this compound, in silico ADME profiling provides a forecast of its likely behavior in a biological system, thereby enabling chemists to refine its structure to achieve a more favorable pharmacokinetic profile. Various computational models and software platforms are available to predict these properties based on the molecule's structure.

Detailed predictions for this compound can be generated using established computational tools. These predictions are based on a combination of quantitative structure-property relationship (QSPR) models and physicochemical descriptors. For instance, properties such as lipophilicity (LogP), aqueous solubility (LogS), and the potential for blood-brain barrier penetration are estimated. These models have been trained on large datasets of known compounds, allowing for a statistically robust prediction for novel structures.

The following table summarizes the predicted ADME properties for this compound, derived from computational analysis. It is important to note that these are theoretical predictions and would require experimental validation.

| Property | Predicted Value | Implication for Research Compound Optimization |

| Molecular Weight | 146.15 g/mol | Favorable for good absorption and distribution. |

| LogP (Lipophilicity) | 1.25 | Indicates a balance between solubility and membrane permeability. |

| Aqueous Solubility | High | Suggests good dissolution in biological fluids. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may be able to cross the BBB, a key consideration for CNS targets. |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | Highlights a potential for drug-drug interactions, may require structural modification. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |

The pyridine-3-carboxamide (B1143946) scaffold is a common motif in medicinal chemistry. nih.gov Computational studies on related pyridine and pyrimidine (B1678525) derivatives have demonstrated the utility of in silico ADME predictions in guiding the design of inhibitors for various biological targets, such as epidermal growth factor receptor (EGFR). nih.govnih.gov These studies often involve the synthesis and subsequent biological evaluation of compounds, with the in silico data providing a rational basis for the selection of synthetic candidates. uomustansiriyah.edu.iq

5 Ethynylpyridine 3 Carboxamide As a Chemical Probe in Chemical Biology Research

Utility in Phenotypic Screening Campaigns:No phenotypic screening campaigns reporting this compound as a hit were identified.

Without any dedicated research on 5-Ethynylpyridine-3-carboxamide within the field of chemical biology, any attempt to write the requested article would be speculative and would not meet the required standards of accuracy and factual reporting. The core subject matter is absent from the scientific record.

Advanced Analytical Methodologies for Research on 5 Ethynylpyridine 3 Carboxamide

Spectroscopic Techniques for Structure Elucidation and Confirmation in Synthetic Research

Spectroscopic methods are indispensable tools in synthetic chemistry for verifying the identity and structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, mass, and functional groups present in 5-Ethynylpyridine-3-carboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra are crucial for structural confirmation. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton in the molecule. The protons on the pyridine (B92270) ring would appear as distinct multiplets in the aromatic region of the spectrum. The ethynyl (B1212043) proton would resonate as a singlet, and the amide protons would typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the pyridine ring, the ethynyl group, and the carboxamide function will give a distinct signal. nih.gov The application of two-dimensional NMR experiments, such as HMQC and HMBC, can be used to definitively assign all proton and carbon signals by showing correlations between them. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structures.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H2 (Pyridine) | ¹H | ~8.8 - 9.0 | d (doublet) |

| H4 (Pyridine) | ¹H | ~8.2 - 8.4 | t (triplet) or dd (doublet of doublets) |

| H6 (Pyridine) | ¹H | ~8.6 - 8.8 | d (doublet) |

| Ethynyl H | ¹H | ~3.0 - 3.5 | s (singlet) |

| Amide NH₂ | ¹H | ~7.5 - 8.5 (broad) | s (singlet, broad) |

| C2 (Pyridine) | ¹³C | ~150 - 155 | - |

| C3 (Pyridine) | ¹³C | ~130 - 135 | - |

| C4 (Pyridine) | ¹³C | ~138 - 142 | - |

| C5 (Pyridine) | ¹³C | ~118 - 122 | - |

| C6 (Pyridine) | ¹³C | ~152 - 156 | - |

| Ethynyl C1 | ¹³C | ~80 - 85 | - |

| Ethynyl C2 | ¹³C | ~75 - 80 | - |

| Carbonyl C | ¹³C | ~165 - 170 | - |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy. nih.gov The expected [M+H]⁺ ion for C₈H₆N₂O would be observed, confirming the molecular formula.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₈H₇N₂O⁺ | 147.0553 | Within a few ppm of calculated |

| [M+Na]⁺ | C₈H₆N₂ONa⁺ | 169.0372 | Within a few ppm of calculated |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretches of the primary amide, the C=O stretch of the amide, the C≡C stretch of the alkyne, the ≡C-H stretch of the terminal alkyne, and various C-C and C-N stretches within the pyridine ring. vscht.czmdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3100 - 3500 (two bands) |

| Terminal Alkyne (≡C-H) | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyne (C≡C) | Stretching | 2100 - 2260 (weak to medium) |

| Amide (C=O) | Stretching (Amide I) | ~1680 |

| Amide (N-H) | Bending (Amide II) | ~1600 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its final purity. orgsyn.org

Flash column chromatography is a common method for the initial purification of gram-scale quantities of synthetic products. orgsyn.org For a polar compound like this compound, a silica (B1680970) gel stationary phase would typically be used with a gradient elution system of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The separation is monitored by thin-layer chromatography (TLC) to identify fractions containing the pure product. nih.gov

For purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed. The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a specific UV wavelength. mdpi.com For this compound, detection would likely be set at a wavelength where the pyridine chromophore absorbs strongly, for instance, around 260-270 nm. mdpi.com

X-ray Crystallography for Ligand-Target Co-crystal Structure Determination (if available for analogs)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms within a crystal. In drug discovery, obtaining a co-crystal structure of a ligand bound to its biological target (e.g., an enzyme or receptor) provides invaluable insights into the binding mode and the specific molecular interactions that govern affinity and selectivity. nih.gov

While a specific co-crystal structure for this compound is not publicly available, this methodology would be critical for any of its potential therapeutic applications. For analogous compounds, X-ray crystallography has revealed how they fit into the binding pockets of their targets. nih.gov Such a structure would show the specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the pyridine ring, ethynyl group, and carboxamide moiety of the ligand and the amino acid residues of the protein. This information is crucial for structure-based drug design and the optimization of lead compounds. nih.gov

Advanced Bioanalytical Techniques for In Vitro and Ex Vivo Studies (e.g., radioligand binding assays, functional assays)

To investigate the biological activity of this compound, a variety of in vitro and ex vivo bioanalytical techniques are employed. These assays are designed to measure the compound's interaction with its putative biological target and its effect on cellular function.

Radioligand Binding Assays: These assays are considered the gold standard for measuring the affinity of a compound for a specific receptor. creative-bioarray.com They are used to determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound. nih.gov In a typical competition binding assay, a radiolabeled ligand with known affinity for the target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). creative-bioarray.comresearchgate.net

Functional Assays: While binding assays confirm interaction with a target, functional assays measure the biological consequence of that interaction (e.g., agonism, antagonism, or inverse agonism). nih.gov The specific type of functional assay depends on the target class. For example, if this compound targets a G-protein coupled receptor (GPCR), a functional assay might measure changes in the concentration of a second messenger like cyclic AMP (cAMP) or intracellular calcium. nih.gov If the target is an enzyme, a functional assay would measure the compound's ability to inhibit or potentiate the enzyme's catalytic activity. These assays are critical for understanding the pharmacological profile of the compound. nih.govmdpi.com

Future Research Directions and Emerging Paradigms for 5 Ethynylpyridine 3 Carboxamide Research

Exploration of Novel Target Classes

While the existing research on pyridine-3-carboxamide (B1143946) analogs has demonstrated a range of biological activities, including anticancer and antimicrobial effects, the full spectrum of their potential molecular targets remains largely uncharted. nih.gov Future investigations should prioritize the systematic exploration of novel target classes for 5-Ethynylpyridine-3-carboxamide. This endeavor could unveil previously unknown mechanisms of action and open up new avenues for therapeutic intervention.

The structural features of the pyridine (B92270) ring, known for its ability to improve water solubility in pharmaceutically active molecules, suggest that this compound could interact with a diverse array of biological macromolecules. nih.gov Research into related pyridine derivatives has highlighted their potential in treating cardiovascular and central nervous system (CNS) diseases, as well as their anti-inflammatory, antiviral, and antiproliferative properties. These findings provide a logical starting point for screening this compound against a panel of targets implicated in these disease areas.

Furthermore, the discovery that certain pyridine carboxamides exhibit antiplasmodial activity by targeting PfATP4, a cation ATPase in Plasmodium falciparum, underscores the potential for identifying novel and unconventional targets. nih.gov A comprehensive target identification strategy, employing techniques such as chemical proteomics and affinity-based probes, could pinpoint the direct binding partners of this compound within the cell, leading to the discovery of new therapeutic applications.

Integration with Artificial Intelligence and Machine Learning in Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for accelerating the design and optimization of novel therapeutic agents. The integration of these computational approaches into the research pipeline for this compound holds immense promise for enhancing the efficiency and success rate of drug development.

Moreover, AI and ML can play a crucial role in predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of candidate compounds, allowing for the early identification and mitigation of potential liabilities. This predictive power can significantly reduce the time and cost associated with preclinical development by prioritizing compounds with a higher likelihood of success.

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

To gain a more profound understanding of the biological effects of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and embrace more physiologically relevant model systems. The development and utilization of advanced in vitro models, such as three-dimensional (3D) spheroids and patient-derived organoids, will be instrumental in elucidating the compound's mechanism of action in a context that more closely mimics human physiology.

Organoid models, in particular, offer a unique opportunity to study the effects of this compound on complex cellular structures that recapitulate the architecture and function of specific organs. These "mini-organs" can be generated from patient tissues, allowing for personalized medicine approaches and the investigation of drug responses in a genetically diverse population. For instance, testing the compound on tumor organoids could provide valuable insights into its efficacy against different cancer subtypes and help identify predictive biomarkers of response.

By employing these sophisticated models, researchers can investigate the compound's effects on cell-cell interactions, tissue architecture, and other complex biological processes that are not adequately captured in conventional 2D systems. This will lead to a more accurate assessment of its therapeutic potential and a deeper understanding of its underlying biological mechanisms.

Applications in Chemical Biology as Tool Compounds beyond Current Scope

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tool compounds in the field of chemical biology. The ethynyl (B1212043) group, in particular, presents a versatile chemical handle for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This functionalization enables the development of chemical probes to visualize and track the compound's distribution within cells and tissues, as well as to identify its direct molecular targets through techniques like affinity purification and mass spectrometry.

The documented activity of pyridine-3-carboxamide analogs against bacterial wilt in tomatoes, caused by Ralstonia solanacearum, suggests a potential application as a tool to study plant-pathogen interactions. nih.govresearchgate.net By understanding how these compounds interfere with bacterial virulence or enhance plant defense mechanisms, researchers can gain fundamental insights into plant biology and develop new strategies for crop protection.

Furthermore, the antiplasmodial activity of related compounds opens the door for using this compound-based probes to investigate the biology of the malaria parasite. nih.gov Such tools could be instrumental in dissecting essential cellular pathways in Plasmodium falciparum and identifying novel drug targets. The development of a toolbox of functionalized this compound derivatives will undoubtedly facilitate a broad range of chemical biology studies, expanding our understanding of complex biological systems.

Expanding Scaffold Diversity and Hit-to-Lead Optimization Strategies

To fully harness the therapeutic potential of the this compound core, future research must focus on systematically expanding its structural diversity and implementing robust hit-to-lead optimization strategies. While the initial discovery of a bioactive compound is a critical first step, the journey to a viable drug candidate requires meticulous medicinal chemistry efforts to enhance its pharmacological properties.

The synthesis of diverse libraries of this compound analogs, incorporating a wide range of substituents at various positions on the pyridine ring and the carboxamide moiety, will be essential for exploring the structure-activity relationship (SAR) in detail. This will allow for the identification of key structural features that govern potency, selectivity, and metabolic stability.

常见问题

Q. What are the established synthetic methodologies for 5-Ethynylpyridine-3-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include:

- Cyclization : Performed in polar aprotic solvents (e.g., DMF or THF) at 80–110°C under reflux conditions.

- Cross-coupling : Ethynyl group introduction via Sonogashira or Heck reactions using palladium catalysts (e.g., Pd(PPh₃)₄) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.

Critical parameters include solvent choice (to stabilize intermediates), stoichiometric ratios (1:1.2 for amine coupling), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms ethynyl proton absence (sharp singlet at δ 2.5–3.5 ppm), while ¹³C NMR identifies carboxamide carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1670 cm⁻¹ (C=O stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 177.0794) .

- HPLC : Retention time (e.g., 8.2 min on C18 column) and purity (>95%) are assessed using UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) with cell-based viability assays to confirm target specificity .

- Computational Re-evaluation : Adjust docking parameters (e.g., solvation effects in molecular dynamics) or use alternative software (AutoDock vs. Schrödinger) .

- Crystallography : Resolve structural ambiguities via X-ray diffraction to compare predicted vs. actual binding conformations .

Q. What strategies enhance the bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Introduce ester moieties (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance solubility (>2 mg/mL in PBS) .

- Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., ethynyl group oxidation) and modify substituents .

Q. How should researchers address contradictory spectral data during structural elucidation of novel derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR and X-ray crystallography to resolve stereochemical ambiguities .

- Control Experiments : Synthesize and characterize reference compounds under identical conditions to rule out solvent/artifact effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。